3-hydroxy-7,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
7,7-dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a benzodioxole moiety and a nitro group
Preparation Methods
The synthesis of 7,7-dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves several steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Cyclization: The intermediate is then subjected to cyclization reactions to form the pyrazoloquinoline core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
7,7-dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar compounds include other pyrazoloquinolines and benzodioxole derivatives. Compared to these compounds, 7,7-dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific substitution pattern and the presence of both a nitro group and a benzodioxole moiety . This unique structure contributes to its distinct chemical and biological properties.
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: These compounds have diverse biological activities and are used in various therapeutic applications.
Imidazole derivatives: Known for their broad range of chemical and biological properties.
Properties
Molecular Formula |
C19H18N4O6 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
7,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C19H18N4O6/c1-19(2)5-9-15(11(24)6-19)14(16-17(20-9)21-22-18(16)25)8-3-12-13(29-7-28-12)4-10(8)23(26)27/h3-4,14H,5-7H2,1-2H3,(H3,20,21,22,25) |
InChI Key |
SIBITSPELDUQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)C1)C |
Origin of Product |
United States |
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